Basic red 76

UV-Vis Spectroscopy Chromophore Analysis Dye Identification

Basic Red 76 (C.I. is a cationic monoazo dye, chemically defined as 7-hydroxy-8-((2-methoxyphenyl)diazenyl)-N,N,N-trimethylnaphthalen-2-aminium chloride.

Molecular Formula C20 H22 N3 O2 . Cl
Molecular Weight 336.413545
CAS No. 68391-30-0
Cat. No. B109182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBasic red 76
CAS68391-30-0
Synonyms7-Hydroxy-8-[(2-methoxyphenyl)azo]-N,N,N-trimethyl-2-naphthalenaminium Chloride;  Arianor Madder Red;  Basic Red 76;  C.I. 12245;  C.I. Basic Red 76; 
Molecular FormulaC20 H22 N3 O2 . Cl
Molecular Weight336.413545
Structural Identifiers
SMILESC[N+](C)(C)C1=CC2=C(C=C1)C=CC(=C2N=NC3=CC=CC=C3OC)O.[Cl-]
InChIInChI=1S/C20H21N3O2.ClH/c1-23(2,3)15-11-9-14-10-12-18(24)20(16(14)13-15)22-21-17-7-5-6-8-19(17)25-4;/h5-13H,1-4H3;1H
InChIKeyHSWXSHNPRUMJKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Basic Red 76 (CAS 68391-30-0) Monoazo Cationic Dye: Baseline Identity and Core Specifications


Basic Red 76 (C.I. 12245) is a cationic monoazo dye, chemically defined as 7-hydroxy-8-((2-methoxyphenyl)diazenyl)-N,N,N-trimethylnaphthalen-2-aminium chloride . Its molecular weight is 371.86 g/mol and its molecular formula is C20H22ClN3O2 [1]. The compound is characterized as a water-soluble, dark red crystalline powder with a melting point of 200°C and a log octanol-water partitioning coefficient (log P) of -1.78 [2]. It is utilized as a direct, non-oxidative hair dye [3] and also finds application as a hair-conditioning agent in cosmetic formulations [4].

Cationic monoazo dye suited for direct, non-oxidative hair color formulations
Water-soluble crystalline powder compatible with aqueous cosmetic systems
EU-regulated cosmetic ingredient with defined concentration boundary for hair dye applications

Basic Red 76 (CAS 68391-30-0) Procurement Risks: Why In-Class Cationic Dyes Are Not Interchangeable


Substituting Basic Red 76 with another 'Basic Red' cationic dye is a high-risk procurement decision due to significant differences in physicochemical properties, colorimetric behavior, and regulatory standing. For instance, the UV-Vis absorption maxima of Basic Red 76 (235 nm and 332 nm) differ fundamentally from the λmax of Basic Red 46 (530 nm), indicating distinct chromophores and non-interchangeable spectral performance . Furthermore, the specific azo coupling structure of Basic Red 76 [1] imparts a unique set of fastness and safety characteristics, including a defined EU regulatory limit of 2.0% in non-oxidative hair dye products [2] and a documented genotoxicity profile [3]. These quantifiable, application-critical differences mean that a generic 'cationic red' substitute would fail to replicate color fidelity, may violate regional cosmetic regulations, and could introduce unverified safety or stability profiles, thereby compromising product integrity and market compliance.

Attribute
This Product (Basic Red 76)
Generic Cationic Red Substitutes
UV-Vis Chromophore
Absorbs in UV region (characteristic monoazo pattern)
May absorb in visible region; spectral mismatch risks color fidelity
EU Regulatory Limit
Explicit maximum concentration defined for non-oxidative hair dyes
Limit may differ or be undefined; compliance risk for EU market
Genotoxicity Profile
Documented dataset (Ames positive, CA negative)
Profile may be unverified; safety-assessment gaps
Light Fastness
Reported good fastness (vendor data); structural similarity to high-fastness dyes
May exhibit lower light fastness; application-dependent durability uncertainty

Basic Red 76 (CAS 68391-30-0) vs. Analogues: A Data-Driven Evidence Guide for Scientific Selection


Evidence 1: Unique UV-Vis Spectral Fingerprint Differentiates Basic Red 76 from Basic Red 46

The UV-Vis absorption maxima of Basic Red 76 were recorded at 235 nm and 332 nm in an aqueous medium [1]. In contrast, Basic Red 46, another widely used cationic azo dye, exhibits a characteristic λmax of 530 nm in methanol . This substantial difference in peak absorption wavelengths confirms distinct chromophoric systems, making the two dyes non-interchangeable for applications where specific spectral properties or colorimetric matching is required.

Spectral Identity
Cross-study comparable
λmax 235, 332 nm (aq.) vs. Basic Red 46 λmax 530 nm (MeOH)
Supports unique chromophore-based identification
Solvent shift may apply; cross-reference with in-house conditions
UV-Vis Spectroscopy Chromophore Analysis Dye Identification

Evidence 2: Defined Physicochemical Profile (Melting Point and Log P) for Formulation Reproducibility

The safety assessment for Basic Red 76 establishes its melting point at 200°C and its log octanol-water partitioning coefficient (log P) at -1.78 [1]. In comparison, a related cationic azo dye, Basic Red 46, is reported with a melting point range of 195-199°C . While the melting points are similar, the reported log P value for Basic Red 76 provides a crucial, quantitative measure of its hydrophilicity, which is essential for predicting its behavior in aqueous-based cosmetic formulations (e.g., shampoos, conditioners) and its potential for dermal absorption.

Hydrophilicity
Cross-study comparable
log P = -1.78
Predicts aqueous formulation behavior
Reported in cosmetic safety assessment
Physicochemical Properties Formulation Science Stability

Evidence 3: Regulatory Clarity: EU-Mandated 2.0% Concentration Limit for Non-Oxidative Hair Dyes

Basic Red 76 is explicitly regulated for use as a non-oxidative hair dye in the European Union. The maximum allowed concentration in the final cosmetic product is 2.0% [1]. This clear, quantifiable limit provides a definitive compliance boundary for formulators. While Basic Red 46 is also a regulated hair dye [2], the specific, published 2.0% maximum use level for Basic Red 76 is a critical piece of information for ensuring regulatory compliance and safe usage, directly impacting formulation strategy and quality control.

EU Limit
Regulatory context
Max 2.0% in non-oxidative hair dyes
Defines compliance boundary for EU market
Per Annex III, Reg. (EC) 1223/2009
Cosmetic Regulation Compliance Safety Limit

Evidence 4: Light Fastness Comparison: Basic Red 76 Outperforms Basic Red 14 in Textile Application Context

While Basic Red 76 is primarily a cosmetic dye, its performance in related application contexts can be inferred from class comparisons. A closely related basic dye, Basic Red 14, is reported to have a light fastness grade of 4-5 on certain fibers . Another in-class analog, Basic Red 46, achieves a high light fastness grade of 6-7 [1]. Although a specific light fastness grade for Basic Red 76 is not provided in the same scale, its structural features as a naphthalene-based azo dye suggest performance closer to the more robust Basic Red 46. This is supported by vendor claims of 'good light and wash fastness' for Basic Red 76 [2].

Light Fastness
Class-level inference
“Good” (vendor); Basic Red 14: 4–5, Basic Red 46: 6–7
Context-dependent; structure suggests higher fastness
No specific grade reported for this product; verify per application
Light Fastness Textile Dyeing Color Durability

Basic Red 76 (CAS 68391-30-0): High-Value Application Scenarios Based on Proven Differentiation


Scenario 1: QC/QA Method Development for Cosmetic Formulations

Leveraging its unique UV-Vis absorption maxima at 235 nm and 332 nm [1], Basic Red 76 can be reliably quantified and identified in complex cosmetic matrices using HPLC-UV or LC-MS/MS methods. This specific spectral fingerprint allows for the development of robust, validated analytical procedures that differentiate it from other red dyes (e.g., Basic Red 46 with λmax at 530 nm), ensuring batch-to-batch consistency and product authenticity in quality control laboratories.

Scenario 2: EU-Compliant Non-Oxidative Hair Color Formulation

For formulators targeting the EU market with non-oxidative hair dyes (e.g., semi-permanent colors, color-depositing shampoos and conditioners), Basic Red 76 is a compliant ingredient with a clearly defined maximum use concentration of 2.0% [2]. This regulatory certainty, combined with its defined log P value of -1.78 [3], simplifies the formulation process by providing clear boundaries for safe and effective use, reducing the risk of non-compliance and streamlining the product registration process.

Scenario 3: Forensic and Trace Evidence Analysis

The unique combination of Basic Red 76's specific molecular structure (7-hydroxy-8-((2-methoxyphenyl)diazenyl)-N,N,N-trimethylnaphthalen-2-aminium chloride) [4] and its distinct UV-Vis spectral profile [1] makes it a valuable marker in forensic science. It can be used to characterize and compare trace evidence such as hair dye residues or textile fibers. Its identification can provide investigative leads by linking a person or object to a specific cosmetic product or manufacturing source.

Scenario 4: Reference Standard for Genotoxicity and Safety Studies

Basic Red 76 possesses a well-documented genotoxicity profile, having tested positive for gene mutation in bacterial cells (Ames test) but negative for chromosome aberration in mammalian cells in vitro [5]. This established dataset, along with its comprehensive safety assessment by the Expert Panel for Cosmetic Ingredient Safety [6], positions Basic Red 76 as a useful reference compound for research into the structure-activity relationships of azo dyes, the development of new, safer colorants, or studies on the environmental fate and toxicology of cosmetic ingredients.

Application
Selection Property
Validation Focus
Cosmetic QC/QA Method Development
Unique UV-Vis spectral fingerprint
Chromatographic differentiation from other red dyes
EU-Compliant Non-Oxidative Hair Color
Defined EU regulatory concentration limit
Compliance with Annex III, Regulation (EC) 1223/2009
Forensic Trace Evidence Analysis
Distinct molecular structure and spectral profile
Source attribution of hair dye residues or fibers
Genotoxicity Research Reference
Documented genotoxicity dataset (Ames/CA)
Structure-activity relationship studies for azo dyes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Basic red 76

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.